3,5-Difluoro-4-((2-(methylsulfonyl)ethyl)amino)benzonitrile
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Overview
Description
3,5-Difluoro-4-((2-(methylsulfonyl)ethyl)amino)benzonitrile is an organic compound with the molecular formula C10H10F2N2O2S It is characterized by the presence of difluoro, methylsulfonyl, and benzonitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-((2-(methylsulfonyl)ethyl)amino)benzonitrile typically involves multiple steps. One common method includes the reaction of 3,5-difluorobenzonitrile with 2-(methylsulfonyl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-((2-(methylsulfonyl)ethyl)amino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
3,5-Difluoro-4-((2-(methylsulfonyl)ethyl)amino)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-((2-(methylsulfonyl)ethyl)amino)benzonitrile involves its interaction with specific molecular targets. The difluoro and methylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzonitrile: Lacks the methylsulfonyl and amino groups, making it less reactive in certain chemical reactions.
4-(Methylsulfonyl)benzonitrile: Does not contain the difluoro groups, affecting its overall chemical properties.
2-(Methylsulfonyl)ethylamine: Lacks the aromatic ring and nitrile group, leading to different reactivity and applications.
Uniqueness
3,5-Difluoro-4-((2-(methylsulfonyl)ethyl)amino)benzonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10F2N2O2S |
---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
3,5-difluoro-4-(2-methylsulfonylethylamino)benzonitrile |
InChI |
InChI=1S/C10H10F2N2O2S/c1-17(15,16)3-2-14-10-8(11)4-7(6-13)5-9(10)12/h4-5,14H,2-3H2,1H3 |
InChI Key |
MQZOACCPAOQMQI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCNC1=C(C=C(C=C1F)C#N)F |
Origin of Product |
United States |
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